![molecular formula C25H20N2O2 B3019704 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-40-4](/img/structure/B3019704.png)

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the treatment of 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles with various reagents to yield different products. For instance, when these carbazoles are treated with guanidine nitrate, 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazoles are formed. Another pathway includes the reaction with diazotized p-toluidine under Japp-Klingemann conditions, which produces 4'-methyl-1-oxo-2-phenylhydrazono-1,2,3,4-tetrahydrocarbazoles. These can further undergo cyclization using Kent's reagent to yield 6,12-dihydro-2-methyl-6-oxo-bisindolo[1,2-b:5,4-b']cyclohexanones .

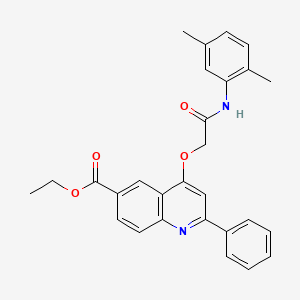

Molecular Structure Analysis

The molecular structure of the compounds synthesized from 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles is complex and includes various functional groups. The presence of a pyrimido[4,5-a]carbazole moiety or a bisindolo[1,2-b:5,4-b']cyclohexanone structure indicates a polycyclic system with multiple rings. These structures are likely to exhibit interesting electronic and spatial properties due to their extended conjugation and potential for intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these carbazole derivatives are multi-step and involve the formation of intermediates such as phenylhydrazono compounds. The use of diazotized p-toluidine and subsequent cyclization indicates a mechanism that involves the formation of azo compounds followed by ring closure. The reactions are likely to be sensitive to conditions such as pH, temperature, and the presence of catalytic or stoichiometric amounts of acids or bases .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one are not detailed in the provided papers, we can infer that the synthesized carbazole derivatives would exhibit properties influenced by their molecular structure. The presence of aromatic systems and heteroatoms would affect their electronic properties, making them potentially useful for applications requiring fluorescence. For example, 2-(9-Carbazole)-ethyl-chloroformate (CEOC), a related compound, has been used for the pre-column fluorescence labeling of phenols, indicating that carbazole derivatives can be designed to react under specific conditions to form stable derivatives suitable for analytical applications such as high-performance liquid chromatography .

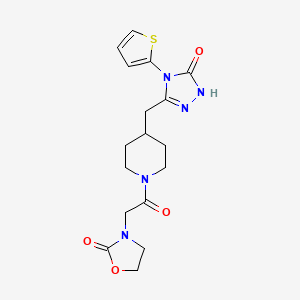

Mechanism of Action

The mechanism of action of such compounds can be diverse and depends on their specific structure and functional groups. For example, a similar compound, 2-[(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA), was found to have significant antimicrobial activity against various microorganisms .

Safety and Hazards

Future Directions

The future directions for research on such compounds could include further exploration of their potential applications in various fields, such as medicine, hygiene, and hospital . For instance, the compound MMINA showed a high binding affinity for E. coli, making it effective as an antibacterial agent .

properties

IUPAC Name |

(2E)-2-[(3-phenoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-25-17(13-14-22-21-11-4-5-12-23(21)27-24(22)25)16-26-18-7-6-10-20(15-18)29-19-8-2-1-3-9-19/h1-12,15-16,26-27H,13-14H2/b17-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLSKGXSGCWSY-WUKNDPDISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CNC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/NC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)